2-(4-Hydroxymethyl-2-methoxy-phenoxy)-N-phenyl-acetamide
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Overview
Description
2-(4-Hydroxymethyl-2-methoxy-phenoxy)-N-phenyl-acetamide is an organic compound with a complex structure that includes both phenolic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxymethyl-2-methoxy-phenoxy)-N-phenyl-acetamide typically involves the reaction of 4-Hydroxymethyl-2-methoxy-phenol with N-phenyl-acetamide under specific conditions. One common method involves the use of acetic anhydride and pyridine as reagents, with the reaction mixture being refluxed for several hours . The crude product is then extracted and purified using standard techniques such as distillation and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxymethyl-2-methoxy-phenoxy)-N-phenyl-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Carboxy-2-methoxy-phenoxy)-N-phenyl-acetamide.
Reduction: Formation of 2-(4-Hydroxymethyl-2-methoxy-phenoxy)-N-phenyl-ethylamine.
Substitution: Formation of various substituted phenoxy derivatives depending on the reagent used.
Scientific Research Applications
2-(4-Hydroxymethyl-2-methoxy-phenoxy)-N-phenyl-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Hydroxymethyl-2-methoxy-phenoxy)-N-phenyl-acetamide exerts its effects involves interactions with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in interactions with enzymes and receptors. These interactions can lead to changes in the activity of these molecules, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxymethyl-2-methoxy-phenol: A precursor in the synthesis of the target compound.
N-phenyl-acetamide: Another precursor used in the synthesis.
2-(4-Hydroxymethyl-2-methoxy-phenoxy)-ethanol: A similar compound with a different functional group.
Uniqueness
2-(4-Hydroxymethyl-2-methoxy-phenoxy)-N-phenyl-acetamide is unique due to its combination of phenolic and amide functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H17NO4 |
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Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C16H17NO4/c1-20-15-9-12(10-18)7-8-14(15)21-11-16(19)17-13-5-3-2-4-6-13/h2-9,18H,10-11H2,1H3,(H,17,19) |
InChI Key |
JURDUJHLSOOAOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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